7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine
Description
7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine is a benzodiazepine derivative characterized by a hydrazinyl group at position 2, chloro substituents at positions 7 and 5 (on the phenyl ring), and a 1,4-benzodiazepine core. This compound has garnered attention for its anticancer activity, demonstrating selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells at concentrations up to 20 µM . The presence of the chloro groups is critical for its bioactivity, as evidenced by comparative studies on benzodiazepine derivatives . Structural analyses reveal that the compound adopts a planar conformation in the benzodiazepine ring, with the hydrazinyl group contributing to unique hydrogen-bonding interactions that may influence receptor binding .
Properties
IUPAC Name |
[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4/c16-9-5-6-13-11(7-9)15(19-8-14(20-13)21-18)10-3-1-2-4-12(10)17/h1-7H,8,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZNHLCFHSBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496000 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40070-48-2 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminobenzophenone Derivatives
A foundational method involves cyclizing 2-aminobenzophenone derivatives with glycine equivalents. For this compound, modifications include:
- Chlorination : Introducing chlorine at position 7 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
- Hydrazine Incorporation : Reacting a 2-keto intermediate (e.g., 7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one) with hydrazine hydrate.
Procedure :
- Step 1 : 2-Amino-5-chloro-2'-chlorobenzophenone is condensed with ethyl glycinate in refluxing acetic acid to form the 1,4-benzodiazepin-2-one core.
- Step 2 : The ketone at position 2 is treated with hydrazine hydrate in ethanol under reflux (12–24 hours), yielding the hydrazinyl derivative.
Optimization :
Direct Hydrazination of 2-Halo Derivatives
An alternative route substitutes a halogen at position 2 with hydrazine:
- Intermediate Synthesis : 7-Chloro-5-(2-chlorophenyl)-2-chloro-3H-1,4-benzodiazepine is prepared via chlorination of the parent diazepine.
- Nucleophilic Substitution : Reacting the 2-chloro derivative with excess hydrazine in dimethylformamide (DMF) at 80–100°C.
Key Parameters :
- Molar Ratio : Hydrazine:halide ≥ 5:1 ensures complete substitution.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 50–65% yield.
Industrial-Scale Production and Process Chemistry
Commercial synthesis prioritizes cost efficiency and scalability:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclocondensation steps.
- Catalytic Chlorination : CuCl₂ or Cl₂ gas in chlorinated solvents (e.g., dichloromethane) achieves regioselective chlorination.
- Hydrazine Quenching : Automated pH control during hydrazination minimizes side reactions (e.g., over-alkylation).
Table 1 : Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L Batch |
| Chlorination Agent | NCS | Cl₂ Gas |
| Hydrazination Time | 12–24 hours | 4–6 hours (High-T Pressure) |
| Yield | 60–75% | 80–85% |
| Purity (HPLC) | ≥95% | ≥99% |
Analytical Characterization and Quality Control
Post-synthesis validation ensures structural fidelity and purity:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 319.19 [M+H]⁺.
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Competitive chlorination at positions 7 and 9 is minimized using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA), ensuring >90% selectivity for position 7.
Hydrazine Stability
Hydrazine’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and antioxidant additives (e.g., ascorbic acid).
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that benzodiazepine derivatives exhibit significant anticancer properties. Studies have shown that 7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine can inhibit the proliferation of various cancer cell lines. This is attributed to its ability to induce apoptosis and cell cycle arrest in malignant cells .
2. Neuropharmacology
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). The compound may exhibit anxiolytic and sedative effects similar to other benzodiazepines. Its potential as a therapeutic agent for anxiety disorders and insomnia is under investigation, with preliminary studies suggesting it may modulate GABAergic activity .
3. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The hydrazine moiety in its structure is believed to contribute to its antibacterial activity, making it a candidate for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including hydrazination and chlorination processes. Researchers are also investigating various derivatives of this compound to enhance its pharmacological properties and reduce toxicity .
Case Studies
Mechanism of Action
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex in the brain. It enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the inhibition of neuronal activity, producing sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Hydrazine Derivatives
- 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine (CAS 28910-89-6) Structural Difference: Acetylhydrazine group replaces hydrazinyl. Activity: Functions as a metabolite or synthetic intermediate of alprazolam. Limited direct pharmacological data, but acetylated hydrazine derivatives often exhibit altered metabolic stability compared to free hydrazines . Safety: No specific toxicity data available, but acetylhydrazine groups are generally associated with reduced hepatotoxicity compared to hydrazines .
Methyl-Substituted Derivatives
Diclazepam (7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structural Difference : Methyl group at position 1 and a ketone at position 2 instead of hydrazinyl.
- Activity : Enhanced anxiolytic and sedative potency due to the methyl group, which improves lipophilicity and CNS penetration .
- Toxicity : Higher risk of accumulation in chronic use due to prolonged half-life compared to hydrazinyl derivatives .
- Activity: Prodrug metabolized to active diazepam; primarily anxiolytic with weaker sedative effects. Safety: Associated with higher incidence of drowsiness due to metabolite accumulation .
Hydroxy-Substituted Derivatives
Lorazepam (7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
Chlordesmethyldiazepam (7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
Pharmacological Activity Comparison
Impact of Halogen Substitution
- 5-(3-Chlorophenyl) Variant :
- Meta-substitution on the phenyl ring reduces steric hindrance, possibly enhancing interaction with hydrophobic binding pockets. Reported to yield moderate activity in preliminary screens .
Biological Activity
Overview
7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This compound exhibits potential therapeutic applications, particularly in the realms of anxiety, sedation, and anticonvulsant activities due to its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the brain .
The primary mechanism through which this compound exerts its biological effects is by enhancing the binding affinity of GABA to its receptors. This interaction increases chloride ion influx into neurons, leading to hyperpolarization and subsequent inhibition of neuronal activity. The result is a pronounced sedative and anxiolytic effect, making it a candidate for further pharmacological research .
Biological Activity
Pharmacological Properties:
- Anxiolytic Effects: Preliminary studies indicate that this compound may exhibit significant anxiolytic properties, similar to other benzodiazepines.
- Sedative Effects: The sedative action is attributed to its ability to modulate GABAergic transmission.
- Anticonvulsant Activity: Research suggests potential anticonvulsant properties, making it a candidate for treating seizure disorders .
Research Findings:
Recent studies have explored the biological activity of various benzodiazepine derivatives, including this compound. For instance:
- Binding Affinity Studies: In vitro studies have shown that this compound binds effectively to GABA(A) receptors, comparable to established benzodiazepines like lorazepam .
- Toxicological Assessments: Toxicological profiles indicate a need for further investigation into its safety and efficacy in clinical settings.
Case Studies
Case Study 1: Anxiolytic Potential
A study focused on the anxiolytic effects of various benzodiazepine derivatives found that compounds with similar structural characteristics to this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that modifications in the phenyl group can enhance anxiolytic activity .
Case Study 2: Anticonvulsant Activity
Another investigation assessed the anticonvulsant potential of hydrazinyl benzodiazepines. The findings indicated that derivatives with enhanced GABA receptor binding showed promising anticonvulsant effects in seizure models. This positions this compound as a potential candidate for further development in epilepsy treatment .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | [7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]hydrazine |
| Molecular Formula | C15H12Cl2N4 |
| CAS Number | 40070-48-2 |
| GABA(A) Binding Affinity | Comparable to lorazepam |
| Anxiolytic IC50 | Data pending from ongoing studies |
Q & A
Q. What are the established synthetic routes for 7-Chloro-5-(2-chlorophenyl)-2-hydrazinyl-3H-1,4-benzodiazepine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from 2-amino-2',5-dichlorobenzophenone. Key steps include:
- Acylation : Reaction with hydroxylamine to form intermediates like quinazolin-3-oxide derivatives.
- Heterocyclization : Using chloracetyl chloride to form the benzodiazepine core.
- Rearrangement : Polonovski-type rearrangements (e.g., with acetic anhydride) to introduce functional groups .
- Hydrazine incorporation : Hydrazinyl groups are introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature .
Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | Quinazolin-3-oxide | Core scaffold formation |
| 2 | Benzodiazepin-4-oxide | Precursor for substitution |
| 3 | 3-Acetoxy derivative | Facilitates hydrazine addition |
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : H and C NMR are critical for confirming the hydrazinyl group and aromatic substitution patterns. Deuterated DMSO or CDCl₃ is used to resolve proton signals near δ 8–10 ppm for hydrazine protons .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- IR : Peaks at 3200–3400 cm (N-H stretch) and 1650–1700 cm (C=O/C=N) confirm functional groups .
Q. What safety protocols are essential for handling this compound?
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in airtight containers to prevent hydrazine degradation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required .
Advanced Research Questions
Q. How can reaction conditions be optimized during heterocyclization to minimize by-products?
- Temperature Control : Maintaining 60–70°C during heterocyclization reduces side reactions like over-acylation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, enhancing yield by 15–20% .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling timely termination .
Q. What computational methods are effective for predicting the compound’s binding affinity to GABAₐ receptors?
- Molecular Docking : Software like MOE or AutoDock Vina models interactions with receptor pockets (e.g., α-subunit binding sites). Hydrazinyl groups show strong hydrogen bonding with Tyr-210 and Asp-56 residues .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100 ns trajectories. Hydration dynamics near the hydrazine group influence binding .
- QSAR Models : Predict pharmacokinetics (e.g., logP = 2.8 ± 0.3) using descriptors like polar surface area (PSA ≈ 80 Ų) .
Q. How can NMR data contradictions (e.g., splitting patterns) be resolved for hydrazinyl-substituted benzodiazepines?
- Variable Temperature NMR : Resolves dynamic effects causing signal broadening. For example, cooling to −40°C sharpens N-H proton signals .
- Isotopic Labeling : N-labeled hydrazine clarifies coupling patterns in 2D H-N HSQC spectra .
- COSY/NOESY : Identifies through-space interactions between hydrazine protons and aromatic substituents .
Q. What strategies address low yields in hydrazine incorporation reactions?
- pH Optimization : Conduct reactions at pH 6–7 (buffered with NaHCO₃) to balance nucleophilicity of hydrazine and electrophilicity of the substrate .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 25% .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions at secondary amine sites .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Cross-Validation : Compare with authenticated standards (e.g., NIST reference materials) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of structure and hydrazine orientation .
- Interlab Reproducibility : Collaborative studies across labs using identical protocols (e.g., ISO 17025 guidelines) .
Q. What analytical techniques confirm the absence of genotoxic impurities in final products?
- LC-MS/MS : Detects impurities at ppm levels (e.g., residual hydrazine derivatives) using MRM transitions .
- Ames Test : Bacterial reverse mutation assay screens for mutagenicity .
- ICH Guidelines : Follow Q3A/B thresholds for impurity qualification (≤0.15% for unknown impurities) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Hydrazine Incorporation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Higher than 70°C degrades hydrazine |
| pH | 6.5–7.0 | Prevents protonation of hydrazine |
| Solvent | DMF/Water (9:1) | Balances solubility and reactivity |
| Reaction Time | 4–6 hours | Extended time increases side products |
| Source : |
Q. Table 2: Computational Tools for Binding Affinity Studies
| Tool | Application | Output Metrics |
|---|---|---|
| MOE | Docking, MD | Binding energy (ΔG), H-bond count |
| GROMACS | MD Simulations | RMSD, ligand stability |
| SwissADME | Pharmacokinetics | logP, PSA, bioavailability |
| Source : |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
